N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives. These compounds, including variations of thienopyrimidines, have demonstrated antibacterial potency against various bacterial strains such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating strong antimicrobial effects. The synthesis involves a condensation reaction of thienopyrimidin-2-thioxothiazolidin-4-one derivatives with various chloroacetamides, characterized by spectral analyses and evaluated for in vitro antimicrobial activity using the broth dilution method (Kerru et al., 2019).
Antitumor Activity
Another area of application is in antitumor research, where compounds such as classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated. These compounds have been synthesized and evaluated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. Their synthesis involves key intermediates, and the compounds have been tested against tumor cells in culture, demonstrating significant inhibitory activity (Gangjee et al., 2009).
Heterocyclic Synthesis
Further research includes the synthesis of heterocycles from versatile thioureido-acetamides in one-pot cascade reactions. These reactions produce various heterocyclic compounds with excellent atom economy, demonstrating the versatility and potential of these chemical reactions in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-11-5-12(2)24-20-17(11)18-19(30-20)21(27)25(9-23-18)8-16(26)22-7-13-3-4-14-15(6-13)29-10-28-14/h3-6,9H,7-8,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASCPRAGFUKDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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